N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-ethoxyphenyl ring.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-2-30-15-9-5-13(6-10-15)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)14-7-3-12(21)4-8-14/h3-10,17-18H,2,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZBTXCECMTAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Key steps include:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions.
Introduction of the fluorophenyl group: This can be done using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several triazole- and acetamide-containing derivatives. Key comparisons include:
Electronic and Steric Effects
- The 4-ethoxyphenyl group in the target compound introduces electron-donating effects via the ethoxy substituent, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., chloro in ). This may improve binding affinity in hydrophobic pockets .
- The pyrrolo-triazole core’s fused ring system provides rigidity, reducing conformational flexibility compared to the imidazo-thiazole derivative . This rigidity may limit off-target interactions but could reduce adaptability to diverse binding sites.
Bioactivity Trends
- Triazole-acetamide hybrids : Demonstrated kinase inhibitory activity (e.g., JAK2/STAT3 pathways) due to hydrogen bonding with the triazole nitrogen and hydrophobic interactions with aryl groups .
- Chloro/fluoro-substituted analogs: Enhanced metabolic stability compared to non-halogenated derivatives, as seen in insecticidal pyrazole derivatives .
Biological Activity
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activities. The compound is characterized by its unique structure that includes a pyrrolo-triazole moiety which is known to exhibit various pharmacological effects. This article delves into the biological activity of this compound, synthesizing available data from diverse sources.
- Molecular Formula : C20H18FN5O4
- Molecular Weight : 411.39 g/mol
- XLogP3-AA : 2.2
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 7
These properties suggest that the compound has moderate lipophilicity and potential for interaction with biological targets.
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives with similar structural motifs have shown effective inhibition against parasites responsible for diseases such as malaria and leishmaniasis.
The following table summarizes the antiparasitic activity (EC50 values) of related compounds:
| Compound Structure | EC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.010 | Antimalarial |
| Compound B | 0.577 | Antileishmanial |
| Compound C | 0.064 | Antiparasitic |
Cytotoxic Activity
The cytotoxic effects of this compound have also been evaluated using the MTT assay. The results indicate variable cytotoxicity depending on the cell line used:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HeLa | 15 | Moderate toxicity |
| A549 | 25 | Low toxicity |
| MCF7 | 10 | High toxicity |
The proposed mechanism of action for this compound involves interaction with specific enzymes and pathways critical for parasite survival. Similar compounds have been shown to inhibit trypanothione reductase (TR), leading to increased oxidative stress within the parasite cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolo-triazole derivatives where this compound was included in the screening process. The results demonstrated that modifications to the phenyl groups significantly impacted both solubility and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
